molecular formula C12H11NO4S2 B2875963 (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303117-20-6

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2875963
CAS No.: 303117-20-6
M. Wt: 297.34
InChI Key: CWWXHERCGXEXEN-VQHVLOKHSA-N
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Description

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound featuring a furan ring, a thioxothiazolidinone moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone to form the thioxothiazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine.

    Aldol Condensation: The thioxothiazolidinone intermediate is then subjected to an aldol condensation with furfural to introduce the furan-2-ylmethylene group. This reaction is typically catalyzed by a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced at various sites, including the furan ring and the thioxothiazolidinone moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The furan ring and the thioxothiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Furan epoxides, hydroxylated derivatives.

    Reduction: Reduced furan derivatives, thioxothiazolidinone alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A simpler furan derivative used in various chemical syntheses.

    Thiazolidinone derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.

    Propanoate esters: A broad class of compounds with varying biological activities.

Uniqueness

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate stands out due to its combination of a furan ring, a thioxothiazolidinone moiety, and a propanoate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-16-10(14)4-5-13-11(15)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXHERCGXEXEN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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